Cyanourea sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

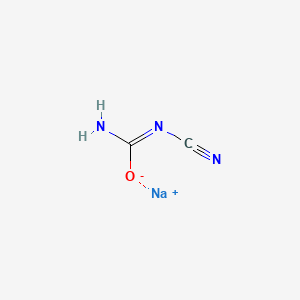

Cyanourea sodium salt: is a chemical compound with the molecular formula C₂H₂N₃NaO and a molar mass of 107.05 g/mol . It is an off-white powder that is known for its high melting point, which exceeds 300°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyanourea sodium salt can be synthesized through the reaction of cyanamide with sodium hydroxide and phenyl isocyanate . The reaction is carried out in an aqueous medium, and the temperature is maintained between 15°C and 25°C to ensure the stability of the reaction mixture . The product is then precipitated using concentrated hydrochloric acid and purified through recrystallization from acetone and petroleum ether .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of cyanamide with sodium hydroxide under controlled conditions. The reaction mixture is then processed to remove impurities and obtain the pure compound .

Analyse Des Réactions Chimiques

Reaction with Hydrogen Sulfide

Cyanourea sodium salt reacts with H₂S under aqueous, heated conditions to form thiobiuret (NH₂C(=S)NHC(=O)NH₂):

Reaction:

[Na][N(CN)C(=O)NH2] + H2SH2O, 95–100∘CNH2C(=S)NHC(=O)NH2+NaHS+HCN

-

Mechanism: Nucleophilic attack of H₂S on the nitrile group, followed by tautomerization and elimination of HCN.

Thermal Decomposition

Heating this compound induces decomposition into urea and cyanoguanylurea or ammeline, depending on conditions:

Pathways:

-

Urea Formation:

[Na][N(CN)C(=O)NH2]ΔNH2C(=O)NH2+HCN -

Cyanoguanylurea Formation:

2 [Na][N(CN)C(=O)NH2]ΔH2NC(=O)NHC(NH2)=NCN+Na2CO3

-

Analytical Evidence:

Oxidative Cyclization

Thiobiuret (derived from this compound) undergoes oxidation with H₂O₂ in alkaline media to form 5-amino-1,2,4-thiadiazol-3(2H)-one :

Reaction:

NH2C(=S)NHC(=O)NH2H2O2,NaOHC3H4N4OS+H2O

Alkaline Degradation

Under alkaline conditions, derivatives of this compound regenerate the parent compound:

Example:

C3H4N4OSNaOH[Ag][N(CN)C(=O)NH2] (Ag salt)+byproducts

Solid-State Reactivity

This compound participates in proton-transfer reactions and fragment rearrangements in the solid state:

-

Key Process: Macroscopic segregation of products (e.g., urea and cyanoguanylurea) during thermal treatment .

-

Mechanistic Insight:

-

Proton migration between NH₄⁺ and cyanoureate ions.

-

Fragmentation-reassembly dynamics observed via powder XRD.

-

Table 2: Spectroscopic Signatures of Products

| Compound | IR Peaks (cm⁻¹) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiobiuret | 1240 (C=S), 1670 (C=O) | 169.9 (C=O), 124.4 (C≡N) |

| Cyanoguanylurea | 2240 (C≡N), 1620 (C=N) | 156–160 (amide C), 117 (C≡N) |

Mechanistic Highlights

-

Nucleophilic Additions: The nitrile group in this compound is susceptible to attack by soft nucleophiles like H₂S .

-

Thermal Stability: Decomposition pathways are influenced by proton mobility and lattice energy in the solid state .

-

Redox Flexibility: The compound serves as a precursor for sulfur- and nitrogen-rich heterocycles via oxidation or cyclization .

Applications De Recherche Scientifique

Cyanourea sodium salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is used in the production of dyes, plastics, and other industrial materials.

Mécanisme D'action

The mechanism of action of cyanourea sodium salt involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . In biological systems, it can interact with enzymes and proteins, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Cyanamide: Similar in structure but lacks the sodium ion.

Thiourea: Contains sulfur instead of oxygen, leading to different chemical properties.

Urea: Similar structure but without the cyano group.

Uniqueness: Cyanourea sodium salt is unique due to its combination of the cyano group and sodium ion, which imparts distinct chemical reactivity and solubility properties . This makes it particularly useful in specific industrial and research applications where other compounds may not be as effective .

Activité Biologique

Cyanourea sodium salt, a derivative of cyanourea, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on biological systems, and relevant research findings.

This compound (chemical formula: C2H4N4O⋅Na) is characterized by the presence of a cyano group attached to a urea structure. This compound exhibits a variety of chemical behaviors that influence its biological activity:

- Reactivity : It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.

- Enzyme Interaction : In biological systems, this compound interacts with enzymes and proteins, potentially affecting their activity and function.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives which may exhibit distinct biological properties.

Biological Activity

This compound has been studied for its antibacterial properties and effects on cellular processes:

- Antibacterial Activity : Research indicates that this compound can inhibit the growth of Escherichia coli by approximately 10% at concentrations around 8.5 mM. However, this inhibition is not directly proportional to concentration; at higher concentrations (85 mM), only about 40% inhibition was observed .

- Cell Line Studies : Preliminary studies have shown that this compound does not exhibit significant cytostatic activity in various cancer cell lines such as L1210, HeLa S3, and HL-60 .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antibacterial Effects :

-

Mechanistic Studies :

- This compound has been utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify protein function through nucleophilic action presents avenues for further research in drug design and enzyme inhibition.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Cyanamide | Similar | Lacks the sodium ion; different reactivity |

| Thiourea | Contains sulfur | Different chemical properties due to sulfur presence |

| Urea | Similar structure | No cyano group; less reactive |

This comparative analysis highlights the distinctiveness of this compound in terms of its reactivity and potential applications in biological systems.

Propriétés

Numéro CAS |

76989-89-4 |

|---|---|

Formule moléculaire |

C2H2N3NaO |

Poids moléculaire |

107.05 g/mol |

Nom IUPAC |

sodium;carbamoyl(cyano)azanide |

InChI |

InChI=1S/C2H3N3O.Na/c3-1-5-2(4)6;/h(H3,4,5,6);/q;+1/p-1 |

Clé InChI |

WRMMKOIISWTPEI-UHFFFAOYSA-M |

SMILES |

C(#N)N=C(N)[O-].[Na+] |

SMILES canonique |

C(#N)[N-]C(=O)N.[Na+] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.